molecular formula C23H31ClN2O2 B13781707 Quinine, n-propyl chloride CAS No. 63717-13-5

Quinine, n-propyl chloride

Cat. No.: B13781707
CAS No.: 63717-13-5
M. Wt: 403.0 g/mol
InChI Key: WWMPOSZANYFKNP-XJXJHPFJSA-M
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Description

Quinine, n-propyl chloride is a compound that combines the properties of quinine, a well-known antimalarial agent, and n-propyl chloride, an alkyl halide. Quinine is an alkaloid derived from the bark of the cinchona tree and has been used for centuries to treat malaria .

Preparation Methods

The synthesis of quinine, n-propyl chloride involves the reaction of quinine with n-propyl chloride under specific conditions. One common method is to react quinine with phosphorus trichloride in the presence of a zinc chloride catalyst . This reaction typically occurs at elevated temperatures and requires careful control of reaction conditions to ensure high yield and purity of the product.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process.

Chemical Reactions Analysis

Quinine, n-propyl chloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

CAS No.

63717-13-5

Molecular Formula

C23H31ClN2O2

Molecular Weight

403.0 g/mol

IUPAC Name

(S)-[(2R)-5-ethenyl-1-propyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride

InChI

InChI=1S/C23H31N2O2.ClH/c1-4-11-25-12-9-17(16(5-2)15-25)13-22(25)23(26)19-8-10-24-21-7-6-18(27-3)14-20(19)21;/h5-8,10,14,16-17,22-23,26H,2,4,9,11-13,15H2,1,3H3;1H/q+1;/p-1/t16?,17?,22-,23+,25?;/m1./s1

InChI Key

WWMPOSZANYFKNP-XJXJHPFJSA-M

Isomeric SMILES

CCC[N+]12CCC(C[C@@H]1[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Cl-]

Canonical SMILES

CCC[N+]12CCC(CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Cl-]

Origin of Product

United States

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